molecular formula C14H24NO3P B13747295 Phosphoramidic acid, phenyl-, dibutyl ester CAS No. 13024-84-5

Phosphoramidic acid, phenyl-, dibutyl ester

Cat. No.: B13747295
CAS No.: 13024-84-5
M. Wt: 285.32 g/mol
InChI Key: IORDJEXCQVLCGQ-UHFFFAOYSA-N
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Description

Phosphoramidic acid, phenyl-, dibutyl ester is an organic compound with the molecular formula C14H22NO3P It is a type of phosphoramidate ester, which is characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoramidic acid, phenyl-, dibutyl ester can be synthesized through the reaction of phenylphosphorodichloridate with dibutylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic acid, phenyl-, dibutyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, leading to the formation of phosphoric acid derivatives and alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amide group is replaced by other nucleophiles.

    Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Typically involves water and either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) as catalysts.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.

    Oxidation and Reduction: Specific oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., lithium aluminum hydride) may be used.

Major Products Formed

    Hydrolysis: Produces phosphoric acid derivatives and butanol.

    Substitution: Results in the formation of new phosphoramidate esters with different substituents.

    Oxidation and Reduction: Leads to various oxidized or reduced forms of the compound, depending on the reagents used.

Scientific Research Applications

Phosphoramidic acid, phenyl-, dibutyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphoramidate bonds.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which phosphoramidic acid, phenyl-, dibutyl ester exerts its effects involves the interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction often involves the formation of a covalent bond between the phosphorus atom and a nucleophilic residue in the enzyme, leading to the inhibition of its catalytic activity.

Comparison with Similar Compounds

Phosphoramidic acid, phenyl-, dibutyl ester can be compared with other similar compounds, such as:

    Phosphoramidic acid, phenyl-, diphenyl ester: Similar structure but with phenyl groups instead of butyl groups.

    Phosphoramidic acid, phenyl-, diethyl ester: Contains ethyl groups instead of butyl groups.

    Phosphoramidic acid, phenyl-, dimethyl ester: Contains methyl groups instead of butyl groups.

Uniqueness

The uniqueness of this compound lies in its specific ester groups, which influence its reactivity and interactions with other molecules. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for various applications in chemistry and biology.

Properties

CAS No.

13024-84-5

Molecular Formula

C14H24NO3P

Molecular Weight

285.32 g/mol

IUPAC Name

N-dibutoxyphosphorylaniline

InChI

InChI=1S/C14H24NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,15,16)

InChI Key

IORDJEXCQVLCGQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(NC1=CC=CC=C1)OCCCC

Origin of Product

United States

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